

Quantifying Vascular Permeability with Direct Blue 53: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Direct Blue 53	
Cat. No.:	B1197985	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction

Vascular permeability, the process by which plasma and its solutes cross the endothelial barrier, is a fundamental physiological process. In pathological conditions such as inflammation, allergic reactions, and tumor angiogenesis, vascular permeability is significantly increased, leading to edema and contributing to disease progression.[1] Accurate quantification of vascular permeability is therefore crucial for both basic research and the development of novel therapeutics.

Direct Blue 53, also known as Evans Blue, is a non-toxic diazo dye that has been extensively used for decades to assess vascular permeability in vivo.[2] Its utility stems from its high affinity for serum albumin, the most abundant protein in blood plasma.[3] Under normal physiological conditions, the albumin-dye complex is too large to pass through the tight junctions of the endothelial barrier.[3] However, when vascular permeability is increased by inflammatory mediators or other agents, the complex extravasates into the surrounding tissue.[3] The amount of dye accumulated in the tissue is directly proportional to the degree of vascular leakage and can be readily quantified.[2]

This document provides detailed application notes and protocols for quantifying vascular permeability using **Direct Blue 53**, with a primary focus on the widely used Miles assay.



Principle of the Method

The in vivo vascular permeability assay using **Direct Blue 53** is based on the principle of measuring the extravasation of the dye bound to serum albumin from the bloodstream into the interstitial space of tissues.[3]

- Dye-Albumin Complex Formation: Following intravenous injection, Direct Blue 53 rapidly and firmly binds to circulating serum albumin.
- Intact Endothelial Barrier: In healthy vessels, the large size of the albumin-dye complex prevents its passage across the endothelial lining.[3]
- Increased Permeability and Extravasation: When the endothelial barrier is compromised by permeability-inducing agents (e.g., VEGF, histamine, Substance P), the albumin-dye complex leaks out of the blood vessels and accumulates in the surrounding tissue.[2][4][5]
- Quantification: The amount of extravasated dye in the tissue is then extracted and measured spectrophotometrically, providing a quantitative measure of vascular permeability.[3][6]

Experimental Protocols Protocol 1: The Miles Vascular Permeability Assay in Mice

The Miles assay is a classic and robust in vivo method for quantifying localized vascular leakage in the skin.[2][7]

Materials and Reagents:

- Direct Blue 53 (Evans Blue) dye
- Sterile 0.9% saline
- Permeability-inducing agent (e.g., VEGF, histamine, Substance P)
- Vehicle control (e.g., sterile saline or PBS)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)[6]



- Formamide or Dimethylformamide (for dye extraction)[8][9]
- Micropipettes and sterile tips
- Insulin syringes with fine-gauge needles (e.g., 30G)
- Surgical scissors and forceps
- Homogenizer
- Centrifuge
- · Spectrophotometer or plate reader

Procedure:

- Animal Preparation:
 - Use adult mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old).[8]
 - Anesthetize the mouse using an appropriate and approved anesthetic protocol.
 - Shave the dorsal skin to provide a clear area for intradermal injections.
- Direct Blue 53 Injection:
 - Prepare a 1% (w/v) solution of **Direct Blue 53** in sterile 0.9% saline and filter-sterilize it.
 - Warm the tail of the mouse under a heat lamp to dilate the tail veins.
 - Inject 100 μL of the 1% Direct Blue 53 solution intravenously via the lateral tail vein.[10]
 - Allow the dye to circulate for 10-30 minutes.[10][11]
- Intradermal Injections:
 - Prepare solutions of the permeability-inducing agent(s) and the vehicle control at the desired concentrations.



- On the shaved dorsal skin, perform multiple intradermal injections (typically 20-50 μL per site) of the test agents and the vehicle control.[7] It is recommended to inject agents and controls on opposite flanks of the same animal for internal control.[7]
- Mark the injection sites clearly.
- Incubation and Tissue Collection:
 - Allow the permeability-inducing agents to take effect for a defined period (e.g., 20-30 minutes).
 - Euthanize the mouse by an approved method, such as cervical dislocation.
 - Carefully dissect the areas of skin corresponding to the injection sites.
- Dye Extraction and Quantification:
 - Weigh each dissected skin sample.
 - Place each skin sample into a separate tube containing a known volume of formamide (e.g., 500 μL).[3]
 - Incubate the tubes at 55-60°C for 24-48 hours to extract the dye from the tissue.[3][13]
 - After incubation, centrifuge the tubes to pellet any tissue debris.
 - Transfer the supernatant containing the extracted dye to a 96-well plate.
 - Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. Use formamide as a blank.[6][13]
 - The amount of extravasated dye is typically expressed as μg of dye per mg of tissue,
 calculated from a standard curve of known **Direct Blue 53** concentrations.[3]

Data Presentation

Quantitative data from vascular permeability assays should be summarized in tables to allow for clear comparison between different experimental groups.



Table 1: Quantification of VEGF-Induced Vascular Permeability

Treatment Group	Agent (Intradermal)	Evans Blue Extravasation (µg/g tissue)	Fold Change vs. Vehicle
1	Vehicle (PBS)	15.2 ± 2.1	1.0
2	VEGF (10 ng)	45.8 ± 4.5	3.0
3	VEGF (50 ng)	88.1 ± 7.9	5.8
4	VEGF (50 ng) + Inhibitor X	30.5 ± 3.3#	2.0

^{*}Data are presented as mean \pm SEM (n=6 mice per group). *p < 0.05 compared to Vehicle. #p < 0.05 compared to VEGF (50 ng).

Table 2: Quantification of Histamine-Induced Vascular Permeability

Treatment Group	Agent (Intradermal)	Evans Blue Extravasation (µg/g tissue)	Fold Change vs. Vehicle
1	Vehicle (Saline)	12.5 ± 1.8	1.0
2	Histamine (100 ng)	55.2 ± 5.1	4.4
3	Histamine (500 ng)	102.7 ± 9.8	8.2
4	Histamine (500 ng) + H1R Antagonist	25.1 ± 2.9#	2.0

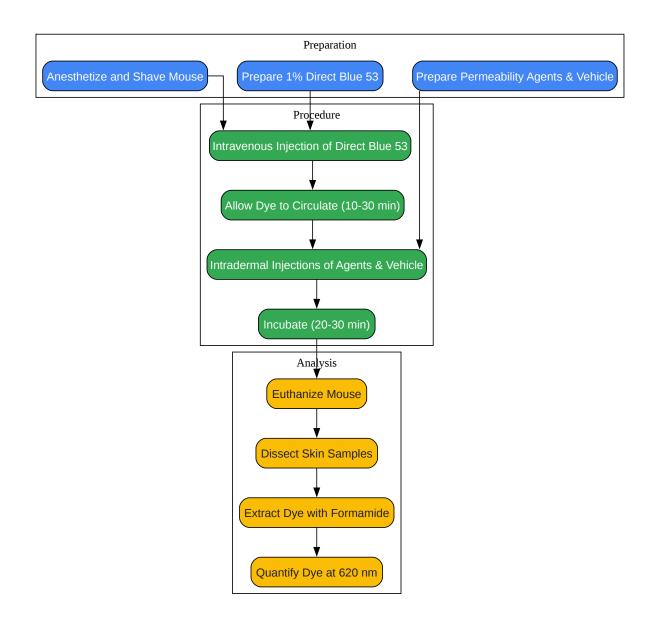
^{*}Data are presented as mean \pm SEM (n=6 mice per group). *p < 0.05 compared to Vehicle. #p < 0.05 compared to Histamine (500 ng).

Visualizations

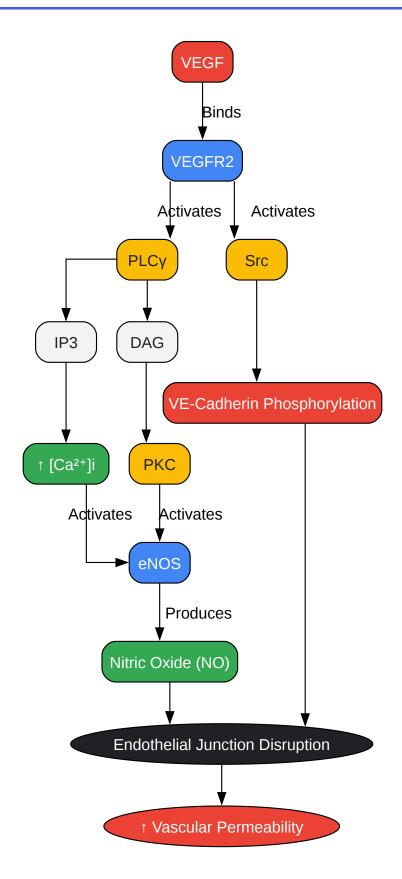


Experimental Workflow: Miles Vascular Permeability Assay

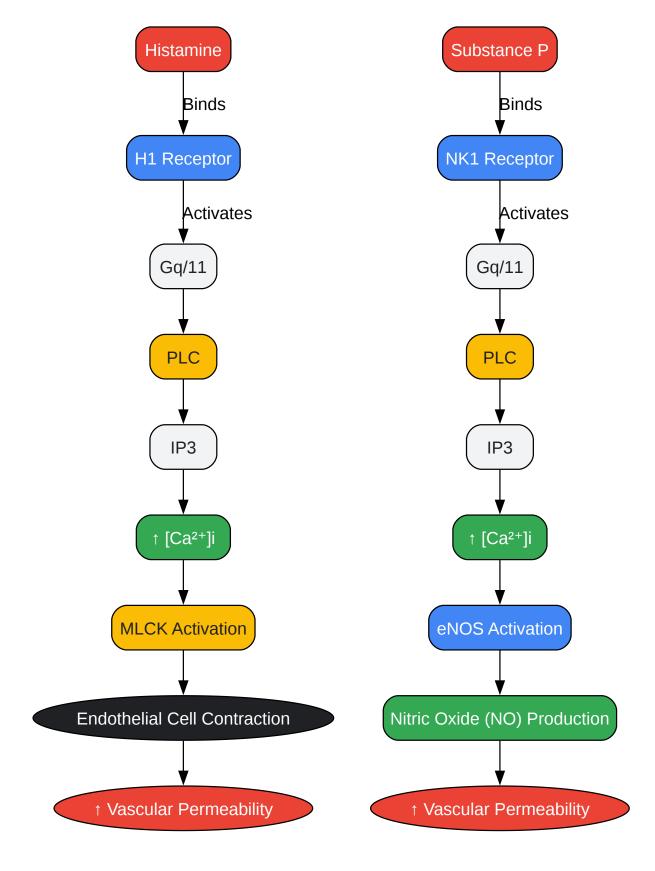












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